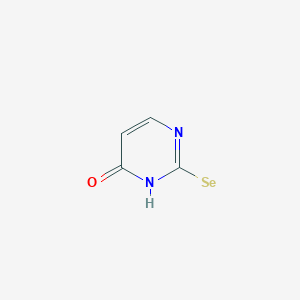

2-Selenouracil

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORROJBNUAGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168258, DTXSID10900986 | |

| Record name | 2-Selenouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10900986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16724-03-1 | |

| Record name | 2-Selenouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Selenouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Selenouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Selenouracil: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 16724-03-1

This technical guide provides an in-depth overview of 2-selenouracil, a selenium-containing analog of the nucleobase uracil. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its emerging role as a photosensitizer in photodynamic therapy (PDT).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16724-03-1 | [1] |

| Molecular Formula | C4H4N2OSe | [1] |

| Molecular Weight | 175.05 g/mol | [2] |

| Appearance | Brown to khaki solid | [2] |

| Solubility | Ethanol (B145695): 2.5 mg/mL (requires sonication) | [2] |

| DMSO: Poorly soluble | [2] | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound has been described as a condensation reaction between selenourea (B1239437) and a formic acid derivative. A commonly cited method involves the reaction of selenourea with freshly prepared crude sodium ethylformyl acetate (B1210297) in ethanol. The product is then precipitated by acidification with acetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic procedures for selenopyrimidines.

Materials:

-

Selenourea

-

Sodium metal

-

Ethyl formate (B1220265)

-

Ethyl acetate

-

Absolute ethanol

-

Acetic acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.

-

Formation of Sodium Ethylformyl Acetate: To the sodium ethoxide solution, add ethyl acetate followed by the dropwise addition of ethyl formate while stirring and cooling. The mixture is then stirred at room temperature for several hours to form crude sodium ethylformyl acetate.

-

Condensation Reaction: To the freshly prepared sodium ethylformyl acetate, add a solution of selenourea in ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Precipitation: After cooling, the reaction mixture is acidified with acetic acid to precipitate the crude this compound.

-

Purification: The crude product can be collected by filtration, washed with cold ethanol and ether, and recrystallized from a suitable solvent like ethanol to yield the purified this compound.

Reactivity: Oxidation of this compound

This compound is more susceptible to oxidation than its sulfur analog, 2-thiouracil.[2] The oxidation of this compound with hydrogen peroxide (H₂O₂) has been studied under various conditions, revealing a pH- and molar ratio-dependent reaction pathway.

Experimental Protocol: Oxidation of this compound with Hydrogen Peroxide

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (pH 5.0, 7.4, and 8.0)

-

Deuterium oxide (D₂O) for NMR studies

Procedure:

-

Prepare a 10 mM solution of this compound in the desired phosphate buffer or deionized water (using D₂O for NMR analysis).

-

Add hydrogen peroxide to the this compound solution at varying molar ratios (e.g., 1:0.5, 1:1, 1:10).

-

Monitor the reaction progress at room temperature over time (from 1 minute to 24 hours) using techniques such as ¹H NMR and UPLC-PDA-ESI(-)-HRMS.

-

Analyze the spectra to identify and quantify the formation of intermediates and final products.

The oxidation of this compound with H₂O₂ at a 1:1 or lower molar ratio predominantly forms a diselenide (Ura-Se-Se-Ura) intermediate, which can then undergo further transformations.[2]

Diagram: Workflow of this compound Oxidation

Caption: Oxidation of this compound with hydrogen peroxide.

Biological Activity and Applications in Drug Development

This compound is recognized as an effective photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[4][5]

While direct experimental evidence detailing the specific signaling pathways activated by this compound-mediated PDT is still emerging, the general mechanisms of PDT and studies on other selenium-containing photosensitizers suggest the involvement of key cellular signaling cascades.

Proposed Signaling Pathways in this compound Mediated Photodynamic Therapy

Upon activation by light, this compound is believed to generate ROS, which in turn can trigger a cascade of cellular events leading to apoptosis (programmed cell death) and necrosis. The following signaling pathways are likely to be involved:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: PDT is known to activate the NF-κB pathway, which plays a dual role in both promoting cell survival and mediating inflammatory responses that can contribute to an anti-tumor immune response.[6] The ROS generated by this compound could act as signaling molecules to activate this pathway.

-

Caspase Activation Pathway: A hallmark of apoptosis is the activation of a family of proteases called caspases. PDT-induced oxidative stress can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade (e.g., activation of caspase-9 and caspase-3) that culminates in the execution of apoptosis.

-

HIF-1 (Hypoxia-Inducible Factor 1) Pathway: Many solid tumors have hypoxic (low oxygen) regions. HIF-1 is a transcription factor that helps cancer cells adapt to hypoxic conditions. Some studies suggest that PDT can modulate HIF-1 activity, thereby affecting tumor cell survival and angiogenesis.

Diagram: Proposed Signaling Pathways in this compound PDT

Caption: Proposed signaling cascades initiated by this compound in PDT.

Conclusion

This compound is a promising molecule with significant potential in the field of cancer therapy, particularly as a photosensitizer in PDT. Its unique chemical properties, stemming from the incorporation of a selenium atom, lead to distinct reactivity and biological activity compared to its sulfur and oxygen analogs. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by this compound-mediated PDT. A deeper understanding of these pathways will be crucial for the rational design of novel and more effective cancer treatments. This technical guide serves as a foundational resource for scientists and clinicians working towards this goal.

References

- 1. Selenocystine induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiation-Induced Oxidation Reactions of this compound in Aqueous Solutions: Comparison with Sulfur Analog of Uracil [mdpi.com]

- 3. 6-Methyl-2-selenouracil (22384-57-2) for sale [vulcanchem.com]

- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 22384-57-2_6-methyl-2-selenouracilCAS号:22384-57-2_6-methyl-2-selenouracil【结构式 性质 英文】 - 化源网 [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 2-Selenouracil and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-selenouracil and its derivatives. As isosteric analogs of naturally occurring pyrimidines, these organoselenium compounds are of significant interest in medicinal chemistry and drug development for their potential therapeutic properties, including anticancer and antiviral activities. This document details key synthetic routes, provides specific experimental protocols, and summarizes quantitative data to aid researchers in the practical application of these methods.

Core Synthesis of the this compound Scaffold

The foundational structure of this compound is typically synthesized through a cyclocondensation reaction. This classical approach remains a reliable method for producing the core heterocycle, which can then be used in further derivatization.

Cyclocondensation with Selenourea (B1239437)

The most established method for synthesizing this compound involves the reaction of a β-ketoester equivalent, such as sodium ethylformylacetate, with selenourea.[1][2] This reaction is analogous to the synthesis of its sulfur counterpart, 2-thiouracil, using thiourea. The process involves the formation of the pyrimidine (B1678525) ring through condensation. Similarly, 2-selenothymine can be synthesized using the appropriate substituted precursor.[1]

A key challenge in handling these selenium compounds is their relative instability; they can be sensitive to direct light and prolonged heating in aqueous solutions, which may cause the precipitation of elemental selenium.[1] However, the dry compounds are generally stable when stored in the dark.[1]

Table 1: Synthesis of this compound and Analogs via Cyclocondensation

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium ethylformylacetate | Selenourea | Absolute Ethanol, Reflux | This compound | 47% (recrystallized) | [1] |

| Precursor for thymine | Selenourea | Not specified | 2-Selenothymine | Not specified | [1] |

| Malononitrile (B47326), SeO₂ | 6-Aminouracil (B15529) | DMSO, 70°C | Bis(6-aminouracil)selenoether | Good |[3] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Mautner and Kumler (1956).[1]

Materials:

-

Sodium ethylformylacetate (crude, freshly prepared)

-

Selenourea

-

Absolute Ethanol

-

Acetic Acid

-

Ice bath

Procedure:

-

A mixture of 2.5 g of freshly prepared, crude sodium ethylformylacetate and 1.13 g (0.00924 mole) of selenourea is prepared in 15 cc. of absolute ethanol.

-

The mixture is heated to reflux for 4 hours. During this time, the solution turns yellow.

-

The reaction mixture is then cooled, and a small quantity of metallic selenium precipitate is removed by filtration.

-

The filtrate is acidified with acetic acid.

-

The resulting crude product is collected. A yield of 0.85 g is typically obtained.

-

For purification, the crude product is recrystallized from a large volume of absolute ethanol, yielding approximately 0.5 g (47%) of delicate, faintly cream-colored needles.

-

The final product, this compound, has a melting point of 235.5-236.0 °C with decomposition.

Synthesis of this compound Derivatives

The functionalization of the uracil (B121893) ring allows for the creation of diverse derivatives with potentially enhanced biological activities. Key strategies include substitution at the C5 position and the synthesis of selenoethers.

C5-Selenylation of Uracils

Modern electrochemical methods offer an efficient and environmentally friendly route to C5-substituted selenouracils. These methods typically avoid the need for harsh oxidants or transition-metal catalysts.

Electrochemical Selenylation: An efficient protocol for the synthesis of 5-selenouracils involves the electrochemical selenylation of uracils with diaryl diselenides in the presence of ammonium (B1175870) iodide (NH₄I).[4][5] This transformation proceeds under mild, oxidant-free conditions, providing a practical route to a variety of 5-selenouracil derivatives with good to excellent yields.[4][5]

Table 2: Electrochemical Synthesis of 5-Arylselanyluracils

| Uracil | Diaryl Diselenide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Uracil | Diphenyl Diselenide | C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h | 5-(Phenylselanyl)pyrimidine-2,4(1H,3H)-dione | 95% | [5] |

| Uracil | Bis(p-tolyl) Diselenide | C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h | 5-(p-Tolylselanyl)pyrimidine-2,4(1H,3H)-dione | 91% | [5] |

| 1,3-Dimethyluracil | Diphenyl Diselenide | C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h | 1,3-Dimethyl-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione | 92% |[5] |

Experimental Protocol: Electrochemical Synthesis of 5-(Phenylselanyl)uracil

This protocol is based on the work of Wang, Xu, et al. (2020).[4][5]

Materials:

-

Uracil (0.2 mmol)

-

Diphenyl diselenide (0.1 mmol)

-

Ammonium Iodide (NH₄I) (20 mol-%)

-

Dimethylformamide (DMF) (8 mL)

-

Graphite (C) anode (1 cm x 1 cm)

-

Platinum (Pt) cathode (1 cm x 1 cm)

-

Undivided electrolytic cell

-

Constant current source

Procedure:

-

Set up an undivided electrolytic cell with a carbon anode and a platinum cathode.

-

To the cell, add uracil (0.2 mmol), diphenyl diselenide (0.1 mmol), and NH₄I (20 mol-%).

-

Add 8 mL of DMF as the solvent.

-

Stir the mixture at 50 °C under an air atmosphere.

-

Apply a constant current of 3 mA to the cell.

-

Continue the electrolysis for 2 hours.

-

Upon completion, process the reaction mixture to isolate the product. (Note: Specific workup and purification details should be optimized based on standard organic synthesis practices).

Synthesis of Uracil Selenoethers and Selenocyanates

A versatile method for synthesizing novel selenocyanates and symmetrical selenoethers of amino uracils utilizes in situ generated triselenium dicyanide from malononitrile and selenium dioxide (SeO₂).[3] This approach is attractive due to its use of inexpensive starting materials and good to very good yields.[3]

Experimental Protocol: Synthesis of Symmetrical Selenoethers of 6-Aminouracil

This protocol is adapted from the method described by Reddy et al. (2023).[3]

Materials:

-

6-Aminouracil

-

Malononitrile

-

Selenium Dioxide (SeO₂)

-

Dimethylsulfoxide (DMSO)

-

Round-bottom flask

Procedure:

-

In a 10.0 mL round-bottom flask, combine malononitrile (0.75 mmol, 1.5 equiv) and SeO₂ (1.5 mmol, 3.0 equiv) in 2.0 mL of DMSO.

-

Stir the resulting mixture for five minutes at 40 °C.

-

Add 6-aminouracil (0.5 mmol, 1.0 equiv) to the mixture and continue stirring for 30 minutes.

-

After this period, add a second equivalent of 6-aminouracil (0.5 mmol, 1.0 equiv).

-

Heat the reaction mixture to 70 °C and maintain with constant stirring for 2–3 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

After completion, perform an appropriate aqueous workup and purify the crude product, typically by crystallization or column chromatography, to obtain the desired symmetrical selenoether.

Synthetic Workflows and Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways, depending on the desired substitution pattern. The choice of starting materials and reaction sequence is critical for achieving the target molecule efficiently.

Caption: Key synthetic routes to different classes of selenouracil derivatives.

The above diagram illustrates the primary synthetic transformations discussed. The core this compound ring is built via cyclocondensation, while derivatives at the C5 position or selenoethers are typically synthesized from a pre-existing uracil ring system.

Applications in Drug Discovery and Development

The development of novel therapeutic agents often relies on the synthesis of diverse chemical libraries for biological screening. The synthetic methods detailed here provide a robust framework for generating libraries of this compound derivatives for drug discovery programs. Organoselenium compounds are recognized for their therapeutic potential, acting as precursors to various biologically active scaffolds.[6]

The general workflow for leveraging these synthetic methods in a drug discovery context involves several key stages, from initial library design to the identification of lead compounds.

Caption: General workflow for drug discovery using selenouracil derivatives.

This workflow highlights the central role of synthetic chemistry. The iterative process of synthesizing new derivatives based on screening results (Structure-Activity Relationship studies) is crucial for optimizing the potency and selectivity of lead compounds. The methods described in this guide are directly applicable to the "Synthesis of Core Scaffold" and "Derivative Synthesis" stages of this process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Properties of 2-Selenouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Selenouracil, a selenium-containing analog of the pyrimidine (B1678525) base uracil (B121893), is a molecule of significant interest in various scientific domains, including medicinal chemistry, structural biology, and redox biology. Its unique properties, conferred by the presence of the selenium atom, distinguish it from its canonical counterpart and its sulfur-containing analog, 2-thiouracil. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₄N₂OSe, is a heterocyclic compound that exhibits distinct physicochemical characteristics. The replacement of the oxygen atom at the C2 position of uracil with a selenium atom significantly influences its electronic structure, reactivity, and biological function.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₄N₂OSe |

| Molecular Weight | 175.05 g/mol [1][2] |

| Melting Point | Data not available; 6-methyl-2-selenouracil (B15481819) decomposes at 318 °C, suggesting high thermal stability for the class.[3] |

| Solubility | Data not available in standard solvents (Water, DMSO, Ethanol). |

| CAS Number | 16724-03-1[4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its expected spectral properties.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N1-H | ~11.5 - 12.5 | - |

| N3-H | ~11.0 - 12.0 | - |

| C4=O | - | ~160 - 165 |

| C5-H | ~5.5 - 6.0 | ~100 - 105 |

| C6-H | ~7.5 - 8.0 | ~140 - 145 |

| C2=Se | - | ~175 - 185 |

Note: These are estimated values and may vary depending on experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak is observed, and subsequent fragmentation often involves the loss of small neutral molecules.

Table of Expected Mass Spectrometry Fragmentation

| m/z Value | Ion/Fragment | Description |

| 176 (80Se) | [M]+• | Molecular ion (most abundant selenium isotope) |

| 149 | [M - HCN]+• | Loss of hydrogen cyanide from the molecular ion |

| 121 | [M - HCN - CO]+• | Subsequent loss of carbon monoxide |

Note: The presence of multiple selenium isotopes will result in a characteristic isotopic pattern for selenium-containing fragments.

UV-Vis Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet-visible region. A transient absorption maximum has been observed at 440 nm during pulse radiolysis studies.[6][7] The ground-state absorption maximum is expected in the UV range, typical for pyrimidine derivatives.[8][9][10]

Table of UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Aqueous (transient) | 440[6][7] | Data not available |

| Ethanol (B145695) (predicted) | ~260 - 280 | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of selenourea (B1239437) with a suitable three-carbon synthon, such as 3-oxopropanoate (B1240783).[6]

Detailed Protocol:

-

Preparation of Selenourea: (Caution: Handle selenium compounds with care in a well-ventilated fume hood). React calcium cyanamide (B42294) with hydrogen selenide.

-

Cyclocondensation: In a round-bottom flask, dissolve selenourea in a suitable solvent such as ethanol.

-

Add an equimolar amount of an appropriate 3-oxopropanoate ester (e.g., ethyl 3-oxopropanoate).

-

Add a base, such as sodium ethoxide, to catalyze the reaction.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[6]

Synthesis workflow for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[12]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a 1H NMR spectrum using standard parameters.

-

Acquire a proton-decoupled 13C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.[13]

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

For direct insertion, place a small amount of the solid sample into a capillary tube.

-

For GC-MS, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.[14]

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[15][16][17]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or water).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the optimal range (0.1-1.0).[8]

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill another cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[8]

-

Identify the wavelength of maximum absorbance (λmax).

X-ray Crystallography of this compound Derivatized Oligonucleotides

This compound can be incorporated into oligonucleotides to facilitate phase determination in X-ray crystallography via multi-wavelength anomalous dispersion (MAD).[18][19][20][21]

Protocol Outline:

-

Synthesis of 2'-Deoxy-2'-seleno-uridine Phosphoramidite (B1245037): This involves a multi-step chemical synthesis to prepare the modified nucleoside phosphoramidite building block.

-

Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated at the desired position in the DNA or RNA sequence using an automated solid-phase synthesizer.[22][23]

-

Purification: The synthesized selenium-derivatized oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Crystallization: The purified oligonucleotide is subjected to various crystallization screening conditions to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are collected at multiple wavelengths around the selenium absorption edge.

-

Structure Determination: The anomalous scattering signal from the selenium atom is used to solve the phase problem and determine the three-dimensional structure of the oligonucleotide.[18][19]

Biological Context and Signaling Pathways

While this compound is not a direct signaling molecule, its identity as a selenocysteine (B57510) precursor analog places it within the broader context of redox regulation and oxidative stress signaling, where selenoproteins play a critical role. Two key pathways are the Nrf2-Keap1 and PI3K/AKT pathways.

Nrf2-Keap1 Pathway in Response to Oxidative Stress

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. Under oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for selenoproteins. Selenium compounds can modulate this pathway, enhancing the cell's antioxidant capacity.[1][19][21][24][25][26]

Nrf2-Keap1 signaling pathway.

PI3K/AKT Pathway and Selenoprotein Regulation

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Oxidative stress can modulate this pathway, and in turn, the PI3K/AKT pathway can influence the expression and activity of antioxidant proteins, including selenoproteins. For instance, activation of the PI3K/AKT pathway can lead to the phosphorylation and activation of transcription factors that promote the expression of genes involved in the antioxidant response. Selenium supplementation has been shown to activate the PI3K/AKT pathway, contributing to its protective effects against oxidative stress-induced cell damage.[5][8][14][27][28][29][30][31]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. file.chemscene.com [file.chemscene.com]

- 7. Radiation-Induced Oxidation Reactions of this compound in Aqueous Solutions: Comparison with Sulfur Analog of Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

- 19. Selenium regulates Nrf2 signaling to prevent hepatotoxicity induced by hexavalent chromium in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of selenium-derivatized nucleosides and oligonucleotides for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nrf2 target genes are induced under marginal selenium-deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Generation of oligonucleotide conjugates via one-pot diselenide-selenoester ligation–deselenization/alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. FOXO3a/PI3K/Akt pathway participates in the ROS- induced apoptosis triggered by α-ZEL and β-ZEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]

- 31. The interplay of ROS and the PI3K/Akt pathway in autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Selenouracil as a Photosensitizer: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), is emerging as a compound of significant interest in the field of photodynamic therapy (PDT). Theoretical studies have highlighted its promising photophysical properties, including efficient population of the triplet state upon photoexcitation, a critical characteristic for an effective photosensitizer. This technical guide provides a comprehensive overview of this compound's core attributes as a photosensitizer, detailing its photophysical characteristics, the fundamental mechanisms of its anticipated photodynamic action, and relevant experimental protocols. While extensive experimental data on this compound in biological systems remains nascent, this document consolidates the available theoretical knowledge and provides context through data from related selenium-containing compounds and established PDT methodologies.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The effectiveness of a photosensitizer is largely determined by its ability to absorb light at a suitable wavelength, efficiently undergo intersystem crossing to a long-lived triplet state, and then transfer its energy to molecular oxygen.

This compound has been identified as a promising PDT candidate due to the "heavy atom effect" imparted by the selenium atom. This effect is known to enhance spin-orbit coupling, which facilitates the transition from the excited singlet state to the triplet state, a prerequisite for efficient singlet oxygen generation.[1][2] Theoretical calculations suggest that this compound possesses an ultrafast and high-yield intersystem crossing, rivaling that of well-studied thionucleobases, but with a significantly shorter triplet state lifetime.[3][4] This unique combination of properties could translate to a highly efficient and photostable photosensitizer.

Photophysical and Photochemical Properties

While experimental data on the photophysical properties of this compound in biological contexts are limited, theoretical calculations provide valuable insights into its potential as a photosensitizer.

| Property | Theoretical Value/Characteristic | Reference |

| Absorption Maximum (λmax) | Red-shifted compared to uracil | [3] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Expected to be low due to efficient intersystem crossing | |

| Triplet Quantum Yield (ΦT) | Predicted to be high (near unity) | [1][2] |

| Triplet State Lifetime (τT) | Predicted to be very short (picosecond timescale) | [3][4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not experimentally determined for this compound. For comparison, other selenium-containing photosensitizers exhibit ΦΔ values ≥ 0.44. | [5] |

The predicted high triplet quantum yield is a strong indicator of this compound's potential for efficient singlet oxygen production. The unusually short triplet lifetime is a unique feature; while a longer lifetime generally allows for more interactions with oxygen, the high efficiency of triplet state population may compensate for this.[3][4] Further experimental validation is crucial to confirm these theoretical predictions and to quantify the singlet oxygen generation efficiency.

Mechanism of Action: From Photoexcitation to Cell Death

The proposed mechanism of action for this compound in PDT follows the general principles of a Type II photodynamic process.

Figure 1: Proposed mechanism of this compound mediated photodynamic therapy.

Upon absorption of light of an appropriate wavelength, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to enhanced spin-orbit coupling, it is predicted to efficiently undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The produced singlet oxygen can then oxidize various cellular components, leading to oxidative stress and triggering programmed cell death, or apoptosis.

Signaling Pathways in PDT-Induced Apoptosis

The cellular response to PDT-induced oxidative stress is complex and involves the activation of multiple signaling pathways, ultimately converging on apoptosis. While specific pathways activated by this compound have not been elucidated, the general mechanism involves mitochondrial-mediated apoptosis.

Figure 2: Simplified intrinsic apoptosis pathway initiated by PDT.

Singlet oxygen-induced damage to the mitochondria can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade by activating executioner caspases like caspase-3. Caspase-3 is responsible for cleaving key cellular proteins, such as PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

While specific protocols for this compound PDT are not yet established in the literature, the following sections provide detailed methodologies for key experiments that would be essential for its evaluation. These are based on standard practices in PDT research.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a uracil precursor with a selenium-transfer reagent. A common procedure is the reaction of 2-thiouracil (B1096) with selenium dioxide or the treatment of a halouracil with a selenating agent.

Example Protocol (Conceptual):

-

Dissolve 2-thiouracil in a suitable solvent (e.g., pyridine).

-

Add a selenium-transfer reagent, such as selenium dioxide (SeO₂), portion-wise with stirring.

-

Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of chloroform (B151607) and methanol).

-

Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cellular Uptake and Subcellular Localization

Visualizing the cellular uptake and localization of this compound is crucial to understanding its mechanism of action and identifying its primary cellular targets.

Protocol using Fluorescence Microscopy:

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) onto glass-bottom dishes and culture until they reach 60-70% confluency.

-

Labeling (if necessary): As this compound is not intrinsically fluorescent, it may need to be conjugated with a fluorescent dye for visualization. Alternatively, its uptake can be inferred from subsequent phototoxicity. For direct visualization, a fluorescent analog would need to be synthesized.

-

Incubation: Treat the cells with a specific concentration of the fluorescently-labeled this compound (or unlabeled for phototoxicity studies) in a serum-free medium for various time points (e.g., 1, 4, 12, 24 hours).

-

Co-staining (for localization): To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent trackers, such as MitoTracker™ for mitochondria or LysoTracker™ for lysosomes.

-

Imaging: Wash the cells with phosphate-buffered saline (PBS) and image them using a confocal fluorescence microscope. Acquire images in the respective channels for the this compound analog and the organelle trackers.

-

Analysis: Merge the images to determine the degree of colocalization between this compound and specific organelles.

Figure 3: Workflow for determining the subcellular localization of this compound.

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Incubation with this compound: Treat the cells with various concentrations of this compound in a fresh medium for a specific incubation period (e.g., 24 hours) to allow for cellular uptake. Include control wells with no this compound.

-

Irradiation: Wash the cells with PBS and add a fresh phenol (B47542) red-free medium. Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound. Deliver a specific light dose (e.g., 1-10 J/cm²).[6][7] Keep a set of plates as "dark controls" (treated with this compound but not irradiated).

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and their cleavage products.

Protocol:

-

Treatment and Lysis: Treat cells with this compound and light as described in the phototoxicity assay. At various time points post-irradiation, harvest the cells and lyse them in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptotic markers (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization. An increase in the ratio of cleaved to pro-form of caspases and PARP indicates the induction of apoptosis.

In Vivo Studies: A Future Perspective

To date, there are no published in vivo studies specifically investigating this compound as a photosensitizer for cancer therapy. Such studies are a critical next step to validate its therapeutic potential. Future in vivo research should focus on:

-

Pharmacokinetics and Biodistribution: Evaluating the uptake, distribution, and clearance of this compound in animal tumor models.

-

Antitumor Efficacy: Assessing the ability of this compound-mediated PDT to inhibit tumor growth and prolong survival in preclinical cancer models.[8]

-

Toxicity and Safety Profile: Determining any potential systemic toxicity or side effects associated with the administration of this compound and light.

Conclusion and Future Directions

This compound holds considerable theoretical promise as a next-generation photosensitizer for photodynamic therapy. Its predicted high triplet quantum yield and unique photophysical properties warrant further rigorous experimental investigation. The immediate priorities for future research should be the experimental determination of its photophysical parameters in biologically relevant media, particularly its singlet oxygen quantum yield. Subsequently, comprehensive in vitro studies are needed to elucidate its cellular uptake, subcellular localization, and the specific signaling pathways it modulates upon photoactivation. Ultimately, successful in vitro validation will pave the way for much-needed in vivo studies to assess its therapeutic efficacy and safety in preclinical cancer models. The methodologies and foundational knowledge presented in this guide provide a solid framework for researchers to embark on the exciting journey of exploring the full potential of this compound in the fight against cancer.

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Curious Case of this compound: Efficient Population of Triplet States and Yet Photostable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One order of magnitude increase of triplet state lifetime observed in deprotonated form selenium substituted uracil - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Selenorhodamine Photosensitizers for Photodynamic Therapy of P-Glycoprotein-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Comparative Analysis of the Redox Properties of 2-Selenouracil and 2-Thiouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the redox properties of 2-selenouracil and its sulfur analog, 2-thiouracil (B1096). As crucial components of transfer RNAs and molecules of significant interest in drug development, understanding their distinct redox behaviors is paramount. This document summarizes key quantitative data, details experimental protocols for their assessment, and visualizes the core chemical transformations and signaling pathways. The findings underscore the significantly higher susceptibility of this compound to oxidation compared to 2-thiouracil, leading to distinct reaction pathways and products. This differential reactivity has profound implications for their biological functions and therapeutic applications.

Introduction

Sulfur- and selenium-containing nucleobases, such as 2-thiouracil (S²Ura) and this compound (Se²Ura), are naturally occurring modifications in transfer RNAs (tRNAs) that play a vital role in the fidelity of protein translation.[1] Beyond their biological roles, these compounds have garnered significant attention in medicinal chemistry and drug development due to their potential as antioxidant, anticancer, and antithyroid agents.[2][3] The distinct redox properties of selenium and sulfur impart unique chemical behaviors to these uracil (B121893) derivatives, influencing their stability, reactivity with reactive oxygen species (ROS), and overall biological activity.[4] This guide provides an in-depth examination of the redox characteristics of this compound versus 2-thiouracil, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.

Comparative Quantitative Data

The following tables summarize key quantitative parameters that highlight the differences in the redox-relevant properties of this compound and 2-thiouracil derivatives.

Table 1: Physicochemical Properties

| Parameter | 2-Thiouracil-5-carboxylic acid (s²c⁵Ura) | This compound-5-carboxylic acid (se²c⁵Ura) | Reference |

| pKₐ | 7.68 | 7.11 | [5] |

Table 2: Electrochemical Properties of 2-Thiouracil

| Method | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Conditions | Reference |

| Cyclic Voltammetry | 0.334 and 1.421 | -0.534 | 1 mM 2-thiouracil on glassy carbon electrode in pH 4.2, 0.2 M buffer; scan rate = 50 mVs⁻¹ | [6] |

| Square Wave Voltammetry | - | - | Linear response in the range of 1–20 μM with a detection limit of 0.16 μM | [7] |

Table 3: Kinetic Data for Reactions with Radicals

| Compound | Reactant | Bimolecular Rate Constant (k₂) (M⁻¹ s⁻¹) | Equilibrium Constant (Kₑq) (M⁻¹) | Reference |

| 2-Thiouracil | •OH | 9.6 x 10⁹ | 4.7 x 10³ (for dimer radical cation formation) | [8] |

| This compound | •OH / •N₃ | - | 1.3 x 10⁴ (for dimeric radical formation at pH 4) | [9][10] |

| This compound | •OH / •N₃ | - | 4.4 x 10³ (for dimeric radical formation at pH 10) | [9][10] |

Oxidation Pathways and Mechanisms

The oxidation of this compound and 2-thiouracil proceeds through significantly different pathways, particularly in their reaction with hydrogen peroxide (H₂O₂).

Oxidation of this compound

This compound is more readily oxidized than its sulfur counterpart.[1][11] When treated with H₂O₂ at a 1:1 molar ratio or lower, it predominantly forms a diselenide (Ura-Se-Se-Ura).[1][11] This diselenide can then undergo further transformations. In contrast, a tenfold excess of H₂O₂ leads to the formation of Ura-SeOₙH intermediates, which ultimately decompose to uracil with the release of selenium oxides.[1][11] The oxidation of this compound-5-carboxylic acid results in a diselenide intermediate, followed by conversion to the seleninic acid, both of which are readily reducible by antioxidants like ascorbate (B8700270) and glutathione.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Comparison of the redox chemistry of sulfur‐ and selenium‐containing analogs of uracil | Semantic Scholar [semanticscholar.org]

- 5. Comparison of the redox chemistry of sulfur- and selenium-containing analogs of uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Radiation-Induced Oxidation Reactions of this compound in Aqueous Solutions: Comparison with Sulfur Analog of Uracil (Journal Article) | OSTI.GOV [osti.gov]

- 11. Different Oxidation Pathways of this compound and 2-Thiouracil, Natural Components of Transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the redox chemistry of sulfur- and selenium-containing analogs of uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 2-Selenouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of 2-selenouracil, a selenium-containing analogue of the pyrimidine (B1678525) base uracil (B121893). Since its initial synthesis, this compound has garnered significant interest due to its unique physicochemical properties and its presence in biological systems as 2-selenouridine (B1257519), a modified nucleoside in transfer RNA (tRNA). This document details the historical synthesis, modern experimental protocols for its preparation and key reactions, and presents its known physicochemical and spectroscopic data in a structured format. Furthermore, it elucidates the oxidative behavior of this compound, a critical aspect of its chemical reactivity and potential biological function, visualized through a detailed reaction pathway diagram. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development exploring the therapeutic and diagnostic potential of selenium-containing nucleobase analogs.

Introduction

The substitution of sulfur or selenium for oxygen in nucleobases has been a fruitful strategy in the development of therapeutic agents and chemical probes to study biological processes. This compound, in which the oxygen atom at the C2 position of uracil is replaced by a selenium atom, stands out as a molecule of significant interest. Its heavier chalcogen imparts unique photophysical and redox properties compared to its oxygen and sulfur counterparts. A key biological relevance of this compound lies in its natural occurrence as 2-selenouridine in the wobble position of the anticodon of certain tRNAs, where it plays a role in enhancing the fidelity of codon recognition during protein biosynthesis. This natural precedent has spurred further investigation into the synthesis, properties, and potential applications of this compound and its derivatives, particularly in the realm of anticancer and antiviral drug discovery.

Discovery and History

The pioneering work in the field of selenopurines and selenopyrimidines was conducted by Dr. Henry G. Mautner. The first synthesis of this compound was reported in his 1956 paper published in the Journal of the American Chemical Society. This seminal work laid the foundation for the exploration of a wide range of selenium-containing heterocyclic compounds. Mautner's initial synthesis involved the condensation of selenourea (B1239437) with an appropriate three-carbon precursor, a fundamental approach that has been refined in subsequent years.

Physicochemical and Spectroscopic Data

The unique atomic properties of selenium significantly influence the physicochemical characteristics of this compound. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂OSe | General Knowledge |

| Molecular Weight | 175.05 g/mol | General Knowledge |

| Appearance | Crystalline solid | Assumed from synthesis descriptions |

| Melting Point | Decomposes above 270 °C | Inferred from historical literature |

| Solubility | Soluble in aqueous solutions | [1] |

| pKa | 7.18 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm) in D₂O: Signals for H5 and H6 protons are observed. Specific shifts are dependent on pH and experimental conditions. For example, at pH 7.4, signals appear around δ 7.8 (d, H6) and δ 5.8 (d, H5). | [1] |

| ¹³C NMR | Chemical shifts are characteristic of the pyrimidine ring structure, with the C2 carbon directly bonded to selenium showing a distinct resonance. | [2] |

| ⁷⁷Se NMR | A characteristic chemical shift is observed for the selenium atom in the C=Se group. The chemical shift is highly sensitive to the electronic environment. | [3][4] |

| Mass Spectrometry (EI) | The mass spectrum shows a characteristic isotopic pattern for selenium. The molecular ion peak is observed, and fragmentation often involves the loss of HCNSe. | [5][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=C stretching vibrations of the pyrimidine ring are observed. The C=Se stretching vibration is also present. | Inferred from general spectroscopic knowledge |

Experimental Protocols

Synthesis of this compound (Modern Adapted Protocol)

This protocol is an adaptation of the original Mautner synthesis, with improvements as described in more recent literature[2].

Reaction Scheme:

Selenourea + 3-Oxopropanoate (B1240783) → this compound

Materials:

-

Selenourea

-

Sodium 3-oxopropanoate (or a suitable ester thereof)

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, selenourea and an equimolar amount of a suitable 3-oxopropanoate ester (e.g., ethyl propiolate) are added.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, affords pure this compound.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[2].

Oxidation of this compound with Hydrogen Peroxide

This experiment, as detailed by Kulik et al. (2020), demonstrates the susceptibility of this compound to oxidation and the formation of various products depending on the reaction conditions[1].

Materials:

-

This compound (1a)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (e.g., 67 mM, pH 7.4)

-

D₂O for NMR analysis

-

UPLC-PDA-ESI(-)-HRMS system for product analysis

Procedure:

-

A 10 mM solution of this compound is prepared in the desired phosphate buffer (e.g., pH 5.0, 7.4, or 8.0) or in D₂O for NMR monitoring.

-

Hydrogen peroxide is added to the this compound solution to achieve the desired molar ratio (e.g., 1:0.5, 1:1, or 1:10 of this compound to H₂O₂).

-

The reaction is allowed to proceed at room temperature.

-

Aliquots of the reaction mixture are taken at various time points (e.g., from 1 minute to 24 hours).

-

The aliquots are analyzed by ¹H NMR spectroscopy and UPLC-PDA-ESI(-)-HRMS to identify and quantify the intermediates and final products.

Signaling Pathways and Experimental Workflows

The oxidation of this compound by hydrogen peroxide is a key chemical transformation that provides insight into its potential behavior under oxidative stress conditions in a biological context. The following diagram illustrates the reaction pathway based on the findings of Kulik et al. (2020)[1].

The diagram above illustrates the two primary oxidation pathways of this compound depending on the concentration of hydrogen peroxide. At lower concentrations, the reaction proceeds through a selenenic acid intermediate to form a diselenide, which then undergoes rearrangement and deselenation. In the presence of excess oxidant, the primary product is seleninic acid, which subsequently decomposes to uracil.

Conclusion and Future Directions

Since its discovery in 1956, this compound has evolved from a chemical curiosity to a molecule of significant biological and therapeutic interest. Its unique properties, conferred by the selenium atom, make it a valuable tool for probing nucleic acid structure and function and a promising scaffold for drug design. The detailed understanding of its synthesis and chemical reactivity, particularly its oxidative chemistry, is crucial for the rational design of novel therapeutic agents. Future research is likely to focus on the development of more efficient and stereoselective syntheses of this compound derivatives, a deeper investigation into the biological roles of tRNA containing 2-selenouridine, and the exploration of this compound-based compounds in areas such as targeted cancer therapy and as antiviral agents. The foundation of knowledge summarized in this guide provides a strong starting point for these future endeavors.

References

- 1. Radiation-Induced Oxidation Reactions of this compound in Aqueous Solutions: Comparison with Sulfur Analog of Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

The Enigmatic Presence of 2-Selenouracil in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of selenium into biological macromolecules has long been a subject of intense scientific scrutiny. Among these seleno-biomolecules, transfer RNA (tRNA) modified with 2-selenouracil stands out for its intricate biosynthesis and pivotal role in maintaining translational fidelity and cellular redox homeostasis. This technical guide provides an in-depth exploration of the natural occurrence of this compound in tRNA, detailing its biosynthetic pathway, functional implications, and the experimental methodologies employed to unravel its complexities. Quantitative data are systematically presented, and key processes are visualized to offer a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Introduction

Selenium is an essential trace element that exerts its biological functions primarily through its incorporation into selenoproteins and, as discovered more recently, into the structure of transfer RNA. The presence of the modified nucleoside 2-selenouridine (B1257519) (Se2U), derived from this compound, at the wobble position (position 34) of the anticodon loop of specific tRNAs is a fascinating example of post-transcriptional modification. This modification is predominantly found in bacteria and has been identified in tRNAs specific for lysine (B10760008) (Lys), glutamic acid (Glu), and glutamine (Gln).[1][2][3][4] The sulfur analog, 2-thiouridine (B16713) (S2U), is a precursor to Se2U, and the enzymatic conversion from sulfur to selenium highlights a unique biochemical pathway.[5][6] This guide delves into the core aspects of this compound's existence in tRNA, offering a technical overview for the scientific community.

Natural Occurrence and Distribution of 2-Selenouridine in tRNA

The primary forms of 2-selenouridine found in bacterial tRNA are 5-substituted derivatives, namely 5-methylaminomethyl-2-selenouridine (B1232246) (mnm5Se2U) and 5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U).[1] The distribution of these modified nucleosides is highly specific to certain tRNA isoacceptors.

| Modified Nucleoside | tRNA Species | Organism(s) | Reference(s) |

| 5-methylaminomethyl-2-selenouridine (mnm5Se2U) | tRNALys, tRNAGlu | Bacteria (e.g., Escherichia coli) | [1] |

| 5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U) | tRNAGln | Bacteria (e.g., Escherichia coli) | [1] |

| 2-selenouridine derivatives | Various tRNA species | Methanococcus vannielii | [7][8] |

Table 1: Distribution of 2-Selenouridine Derivatives in Bacterial tRNA. This table summarizes the known occurrences of 5-substituted 2-selenouridines in specific bacterial tRNA molecules.

The Biosynthetic Pathway of 2-Selenouridine

The conversion of 2-thiouridine (S2U) to 2-selenouridine (Se2U) in tRNA is not a direct sulfur-for-selenium exchange. Instead, it is a sophisticated two-step enzymatic process catalyzed by the enzyme tRNA 2-selenouridine synthase (SelU).[5][6]

-

Geranylation: The first step involves the geranylation of the S2U residue at the sulfur atom, forming an S-geranyl-2-thiouridine (geS2U) intermediate. This reaction is dependent on geranyl pyrophosphate (ppGe).[6]

-

Selenation: The second step is the displacement of the thio-geranyl group by a selenium donor, which has been identified as selenophosphate. This reaction leads to the formation of the final 2-selenouridine product.[1][6]

The SelU enzyme is a bifunctional protein, catalyzing both the geranylation and selenation reactions.[1] The enzyme binds to the S2U-containing tRNA, catalyzes the geranylation, and retains the geS2U-tRNA intermediate for the subsequent selenation step before releasing the final Se2U-modified tRNA.[5]

Functional Significance of 2-Selenouridine in tRNA

The presence of 2-selenouridine at the wobble position of the anticodon has significant functional implications for the translation process and cellular redox balance.

-

Codon Recognition and Translational Fidelity: The wobble position (34) of the anticodon is crucial for the correct decoding of mRNA codons. Modifications at this position, such as the bulky seleno-group in Se2U, are thought to restrict the conformational flexibility of the anticodon loop, thereby ensuring accurate codon-anticodon pairing and preventing mistranslation.[4][9] Specifically, it enhances the pairing with G-ending codons.[9]

-

Antioxidant Activity: Selenium-containing compounds are known for their redox properties. 2-selenouridine is more prone to oxidation than its sulfur counterpart, 2-thiouridine.[10][11] It can react with reactive oxygen species (ROS), and the resulting oxidized forms can be efficiently reduced back to 2-selenouridine.[1][10] This suggests a potential role for Se2U-modified tRNA in cellular antioxidant defense mechanisms, protecting the translational machinery from oxidative damage.

Experimental Protocols for the Study of this compound in tRNA

The identification and characterization of this compound in tRNA require a combination of molecular biology, chromatography, and mass spectrometry techniques.

Isolation and Purification of tRNA

-

Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli) in a suitable medium supplemented with a selenium source (e.g., sodium selenite). Harvest cells in the mid-logarithmic growth phase by centrifugation.

-

Total RNA Extraction: Lyse the cell pellet using methods such as phenol-chloroform extraction or commercially available RNA purification kits.

-

tRNA Enrichment: Isolate the tRNA fraction from the total RNA by methods like size-exclusion chromatography or anion-exchange chromatography (e.g., DEAE-cellulose chromatography).

Identification and Quantification of 2-Selenouridine

-

Enzymatic Digestion: Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column.

-

Detection and Quantification:

-

UV-Vis Spectroscopy: Monitor the eluate at a specific wavelength (around 260 nm) to detect and quantify the nucleosides based on their retention times and peak areas compared to known standards.

-

Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification based on the mass-to-charge ratio (m/z) of the nucleosides. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.

-

Characterization of tRNA 2-Selenouridine Synthase (SelU) Activity

-

Cloning, Expression, and Purification of SelU:

-

Amplify the selU gene from bacterial genomic DNA by PCR.

-

Clone the gene into an expression vector (e.g., pMAL for an MBP-fusion protein).

-

Overexpress the protein in a suitable E. coli strain.

-

Purify the recombinant SelU protein using affinity chromatography (e.g., amylose (B160209) resin for MBP-SelU).[12]

-

-

In Vitro Activity Assay:

-

Prepare a reaction mixture containing purified SelU, a synthetic 2-thiouridine-containing RNA substrate, geranyl pyrophosphate, and a selenium donor (selenophosphate).

-

Incubate the reaction at an optimal temperature.

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of the geranylated intermediate and the final 2-selenouridine product.

-

Implications for Drug Development

The bacterial-specific nature of the 2-selenouridine biosynthetic pathway, particularly the enzyme SelU, presents a potential target for the development of novel antimicrobial agents.[13] Inhibiting SelU could disrupt translational fidelity and efficiency in bacteria, leading to impaired growth and survival. Furthermore, understanding the role of selenium in tRNA modification and its impact on redox biology could provide insights into the development of therapies targeting oxidative stress-related diseases.

Conclusion

The natural occurrence of this compound in tRNA represents a highly specific and functionally significant post-transcriptional modification. Its biosynthesis via the SelU enzyme and its roles in ensuring translational accuracy and contributing to cellular antioxidant defense underscore the intricate mechanisms that have evolved to incorporate selenium into the core of the translational apparatus. Further research into the regulation of the SelU enzyme and the broader impact of 2-selenouridine on bacterial physiology is warranted and holds promise for the development of new therapeutic strategies. This technical guide provides a foundational understanding for researchers poised to explore this fascinating area of molecular biology.

References

- 1. mdpi.com [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Specific occurrence of selenium in enzymes and amino acid tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Escherichia coli tRNA 2-Selenouridine Synthase (SelU): Elucidation of Substrate Specificity to Understand the Role of S-Geranyl-tRNA in the Conversion of 2-Thio- into 2-Selenouridines in Bacterial tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Escherichia coli tRNA 2-selenouridine synthase (SelU) converts S2U-RNA to Se2U-RNA via S-geranylated-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of selenium-modified tRNAs in Methanococcus vannielii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of two selenonucleosides among the selenium-containing tRNAs from Methanococcus vannielii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Different Oxidation Pathways of this compound and 2-Thiouracil, Natural Components of Transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Oxidation Pathways of this compound and 2-Thiouracil, Natural Components of Transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Escherichia coli tRNA 2-Selenouridine Synthase (SelU): Elucidation of Substrate Specificity to Understand the Role of S-Geranyl-tRNA in the Conversion of 2-Thio- into 2-Selenouridines in Bacterial tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Selenouracil: A Technical Guide for Researchers

An in-depth guide to the spectroscopic characterization of 2-selenouracil, a molecule of significant interest in cellular biology and drug development. This document provides a comprehensive overview of its structural and electronic properties as determined by various spectroscopic techniques.

Introduction

This compound is a selenium-containing analog of the pyrimidine (B1678525) nucleobase uracil (B121893). The substitution of sulfur or selenium for oxygen at the C2 position of uracil is found in modified nucleosides in transfer RNAs (tRNAs), where they play a crucial role in the accuracy and efficiency of protein synthesis. The unique redox properties of selenium also implicate this compound and its derivatives in cellular responses to oxidative stress, making them a subject of intense research in the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this compound is fundamental to elucidating its biological functions and advancing its potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ⁷⁷Se.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the this compound ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

| H-5 | 5.98 |

| H-6 | 7.85 |

Data obtained in D₂O. Chemical shifts are referenced to the residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed experimental protocol for acquiring ¹H NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is suitable.

-

Parameters:

-

Temperature: 25 °C (298 K)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90° pulse

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual HDO peak (approximately 4.79 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. A study on the radiation-induced oxidation of this compound mentions its characterization by ¹³C-NMR, though specific data is not provided in the abstract[1].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: An NMR spectrometer with a ¹³C frequency of 100 MHz or higher.

-

Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

⁷⁷Se NMR Spectroscopy

Experimental Protocol: ⁷⁷Se NMR Spectroscopy

-

Sample Preparation: A highly concentrated solution of this compound is required due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se.

-

Instrument: An NMR spectrometer equipped with a multinuclear probe capable of detecting ⁷⁷Se.

-

Parameters:

-

Technique: Proton-decoupled ⁷⁷Se NMR.

-

Reference: An external standard such as dimethyl selenide (B1212193) ((CH₃)₂Se) at 0 ppm.

-

Number of Scans: A large number of scans will be necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M-H]⁻ | 174.9415 |

M represents the this compound molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture such as water:acetonitrile (1:1) with a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-